An In-depth Technical Guide to (2-Methoxy-vinyl)-cyclopropane: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2-Methoxy-vinyl)-cyclopropane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxy-vinyl)-cyclopropane, with the IUPAC name [(E)-2-methoxyethenyl]cyclopropane, is a fascinating and synthetically versatile molecule that holds significant potential in the realms of organic synthesis and medicinal chemistry.[1] Its unique structure, combining the high ring strain and unique conformational properties of a cyclopropane ring with the reactivity of a vinyl ether, makes it an attractive building block for the synthesis of complex molecular architectures.[2][3] The cyclopropane motif is a prevalent feature in a wide array of biologically active natural products and pharmaceutical agents, where it can impart favorable properties such as metabolic stability, conformational rigidity, and improved binding affinity.[4][5] This guide provides a comprehensive overview of the chemical structure, physical and spectral properties, a detailed synthetic protocol, and the potential applications of (2-Methoxy-vinyl)-cyclopropane, with a particular focus on its relevance to drug discovery and development.
Chemical Structure and Identification
(2-Methoxy-vinyl)-cyclopropane is characterized by a cyclopropyl group attached to a methoxy-substituted vinyl group. The molecule exists as E and Z isomers, with the E isomer being the more commonly referenced form.[1]
| Identifier | Value | Source |
| IUPAC Name | [(E)-2-methoxyethenyl]cyclopropane | PubChem[1] |
| CAS Number | 73686-07-4 | Sigma-Aldrich[6] |
| Molecular Formula | C₆H₁₀O | PubChem[7] |
| Molecular Weight | 98.14 g/mol | PubChem[7] |
| Canonical SMILES | COC=CC1CC1 | PubChem[1] |
| InChI | InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | PubChem[1] |
Physicochemical and Spectral Properties
| Property | Value (Predicted) | Source |
| Boiling Point | Not available (Experimental) | - |
| Density | Not available (Experimental) | - |
| Refractive Index | Not available (Experimental) | - |
| LogP | 1.6 | PubChem[7] |
| Polar Surface Area | 9.2 Ų | PubChem[7] |
Spectral Data (Predicted)
Detailed experimental spectral data for (2-Methoxy-vinyl)-cyclopropane is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (approximately 0.5-1.5 ppm). The vinyl protons would appear in the downfield region (typically 4.0-6.5 ppm), with their coupling constant indicating the E/Z stereochemistry. The methoxy group protons would present as a sharp singlet around 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the cyclopropyl carbons at high field (around 10-20 ppm). The sp² hybridized carbons of the vinyl group would be observed further downfield (in the range of 100-150 ppm), and the methoxy carbon would appear around 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the cyclopropyl and vinyl groups just above 3000 cm⁻¹, and the C=C stretching of the vinyl group around 1650 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected in the region of 1050-1150 cm⁻¹.
Synthesis of (2-Methoxy-vinyl)-cyclopropane
A robust and widely used method for the synthesis of vinyl ethers from aldehydes is the Wittig reaction.[8][9] The synthesis of (2-Methoxy-vinyl)-cyclopropane can be achieved via the Wittig reaction between cyclopropanecarboxaldehyde and the ylide generated from (methoxymethyl)triphenylphosphonium chloride.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of (2-Methoxy-vinyl)-cyclopropane via the Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.[10][11]
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide (KOtBu)
-
Cyclopropanecarboxaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via a syringe.
-
Cool the resulting suspension to -20 °C to 0 °C in a cooling bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) or a solution of KOtBu in THF (1.05 equivalents) dropwise, maintaining the temperature below 0 °C. The formation of the deep red ylide indicates a successful reaction.
-
Stir the mixture at this temperature for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The disappearance of the red color indicates the consumption of the ylide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or silica gel column chromatography to afford pure (2-Methoxy-vinyl)-cyclopropane.
-
Chemical Reactivity and Synthetic Utility
Vinyl cyclopropanes are versatile intermediates in organic synthesis due to the inherent ring strain of the cyclopropane ring and the reactivity of the double bond.[2][3] While specific reactions of (2-Methoxy-vinyl)-cyclopropane are not extensively documented, its reactivity can be inferred from the behavior of related vinyl cyclopropanes and vinyl ethers.
Key Reaction Pathways
Caption: Potential reaction pathways for (2-Methoxy-vinyl)-cyclopropane.
-
Cycloaddition Reactions: The electron-rich double bond of the vinyl ether moiety makes (2-Methoxy-vinyl)-cyclopropane a good dienophile in Diels-Alder reactions, leading to the formation of functionalized cyclohexene derivatives.[12]
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic conditions or in the presence of transition metal catalysts.[12][13] The presence of the methoxy group can influence the regioselectivity of this ring-opening.
-
Vinylcyclopropane-Cyclopentene Rearrangement: A characteristic reaction of vinyl cyclopropanes is their thermal or Lewis acid-catalyzed rearrangement to cyclopentene derivatives.[14] This transformation is a powerful tool for the construction of five-membered rings.
-
Hydrolysis: The vinyl ether functionality can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, in this case, cyclopropylacetaldehyde.[9]
Applications in Drug Discovery and Development
The cyclopropane ring is considered a "bioisostere" of a vinyl group or a phenyl ring in medicinal chemistry, offering similar spatial properties but with improved metabolic stability.[4] The incorporation of a cyclopropane moiety can lead to enhanced potency, selectivity, and pharmacokinetic properties of drug candidates.
While specific applications of (2-Methoxy-vinyl)-cyclopropane in drug discovery are not yet reported, its potential lies in its ability to serve as a versatile precursor to more complex molecules containing the valuable cyclopropane core. For instance, derivatives of vinyl cyclopropanes have shown promise as antiviral agents.[15] The unique combination of the cyclopropyl and vinyl ether functionalities in (2-Methoxy-vinyl)-cyclopropane makes it a valuable scaffold for the synthesis of novel therapeutic agents.
Safety and Handling
-
Flammability: Vinyl ethers are typically flammable liquids.[1][5] Handle with care and avoid sources of ignition. Use in a well-ventilated area, preferably in a fume hood.
-
Peroxide Formation: Vinyl ethers can form explosive peroxides upon exposure to air and light.[15][16] It is advisable to store the compound under an inert atmosphere, protected from light, and to test for the presence of peroxides before use, especially if it has been stored for an extended period.
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[17] Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and direct sunlight.[18][19]
Conclusion
(2-Methoxy-vinyl)-cyclopropane is a promising building block for organic synthesis with significant potential for applications in drug discovery and materials science. Its unique structural features offer a gateway to a variety of complex molecular architectures. While a comprehensive experimental characterization of this compound is still lacking in the public domain, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. Further research into the specific properties and reactions of (2-Methoxy-vinyl)-cyclopropane is warranted to fully unlock its synthetic potential.
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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PubMed. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Retrieved from [Link]
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